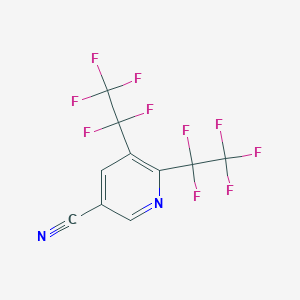
5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile: is a chemical compound with the following structural formula:
C9H5F5N
It belongs to the class of fluorinated organic compounds and contains both pyridine and cyano (carbonitrile) functional groups. The compound’s unique fluorinated substituents make it interesting for various applications.
Vorbereitungsmethoden
Synthetic Routes::
Direct Synthesis:
Alternative Route:
- While not widely produced on an industrial scale, research laboratories often synthesize this compound for specific applications.
Analyse Chemischer Reaktionen
Reactivity::
- It is relatively inert toward common nucleophiles and bases.
5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile: exhibits limited reactivity due to the electron-withdrawing nature of its fluorinated substituents.
Oxidation: The compound can be oxidized using strong oxidizing agents (e.g., m-chloroperbenzoic acid) to form corresponding pyridine N-oxides.
Reduction: Reduction with suitable reducing agents (e.g., lithium aluminum hydride) can yield the corresponding pentafluoroethylpyridine.
Substitution: The cyano group can be substituted using nucleophiles (e.g., amines) under basic conditions.
- The major products depend on the specific reaction conditions. Commonly observed products include N-oxides and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Catalysis: The compound’s fluorinated substituents enhance its stability and solubility, making it useful in catalytic reactions.
Materials Science: It can serve as a building block for designing novel materials with unique properties.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its stability and lipophilicity.
Wirkmechanismus
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include:
5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile: stands out due to its highly fluorinated structure.
Eigenschaften
Molekularformel |
C10H2F10N2 |
|---|---|
Molekulargewicht |
340.12 g/mol |
IUPAC-Name |
5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H2F10N2/c11-7(12,9(15,16)17)5-1-4(2-21)3-22-6(5)8(13,14)10(18,19)20/h1,3H |
InChI-Schlüssel |
HZVAXUUHQHYXGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12113096.png)

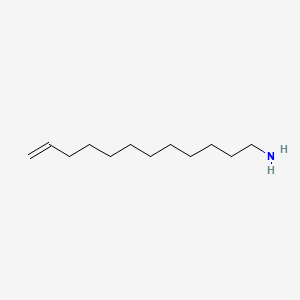
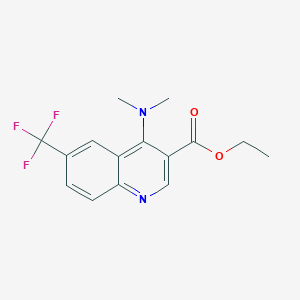
![2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B12113112.png)

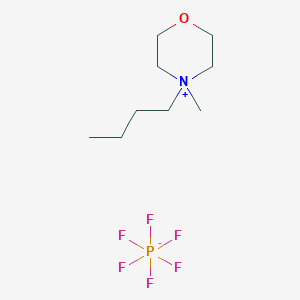
![2-(3-Methoxyphenyl)-4-(methylamino)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide](/img/structure/B12113136.png)
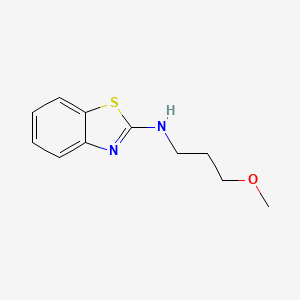


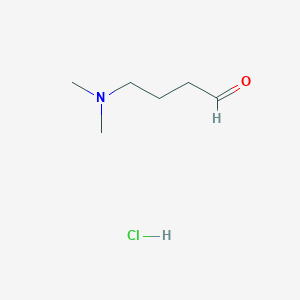
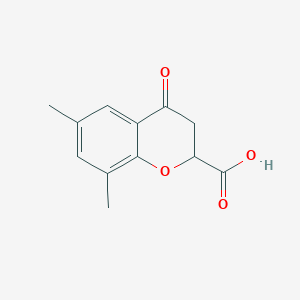
![3-Pyridinemethanol, 6-[2-(hydroxymethyl)phenoxy]-](/img/structure/B12113185.png)
